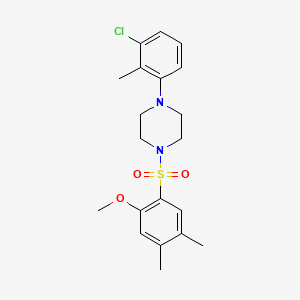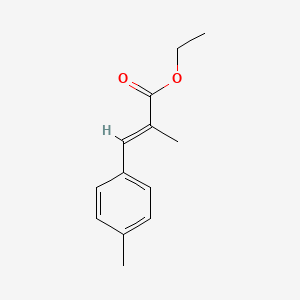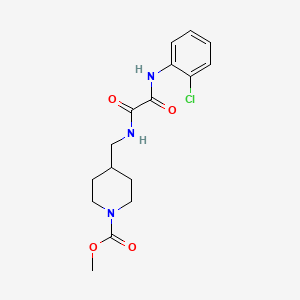![molecular formula C27H23N3O3S B2566723 2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide CAS No. 892310-50-8](/img/new.no-structure.jpg)
2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide is a complex chemical compound notable for its intricate structure and diverse applications in scientific research. This compound comprises both aromatic and heterocyclic elements, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide typically involves multi-step organic synthesis. Key steps often include the formation of intermediate benzothiophene and pyrimidine derivatives, followed by their conjugation through nucleophilic substitution or condensation reactions.
Industrial Production Methods: Industrial synthesis may vary but often follows similar organic routes, optimized for yield and purity. Techniques such as solvent extraction, recrystallization, and chromatography are frequently used to refine the final product.
化学反応の分析
Types of Reactions: This compound can undergo a variety of chemical reactions, including:
Oxidation: Conversion of specific moieties to more oxidized states, possibly altering the compound’s electronic structure.
Reduction: Addition of hydrogen or removal of oxygen, typically reducing double bonds or carbonyl groups.
Substitution: Replacement of certain functional groups with others, often through nucleophilic or electrophilic substitution.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various bases or acids to facilitate substitution reactions. Reactions often occur under controlled temperatures and inert atmospheres to maintain stability.
Major Products Formed: Reaction products can vary widely, often resulting in altered functional groups or extended conjugation systems, impacting the compound’s physical and chemical properties.
科学的研究の応用
In Chemistry: This compound is used as a building block for synthesizing more complex molecules, contributing to research in materials science and organic chemistry.
In Biology: Its biological activity is of interest, particularly for studying enzyme interactions, receptor binding, and cellular responses.
In Medicine: Potential medicinal applications include drug development for various diseases, where its unique structure may influence pharmacodynamics and pharmacokinetics.
In Industry: Industrial uses might involve its role as an intermediate in the synthesis of dyes, polymers, and other specialized materials.
作用機序
This compound exerts its effects through interactions with specific molecular targets such as enzymes or receptors. Pathways involved may include signaling cascades within cells, influencing metabolic or regulatory processes. The precise mechanism often depends on the context of its use, whether in vitro or in vivo.
類似化合物との比較
Similar Compounds
2-phenyl-4H-3,1-benzothiazine-1,1-dioxide
N-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
3-benzyl-6,7-dimethyl-2H-thieno[3,2-d]pyrimidin-4-one
Uniqueness: 2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide stands out due to its unique combination of structural motifs, impacting its reactivity and interaction with biological systems differently compared to its analogs.
This compound's extensive versatility makes it a valuable subject for ongoing research across multiple scientific domains.
特性
CAS番号 |
892310-50-8 |
|---|---|
分子式 |
C27H23N3O3S |
分子量 |
469.56 |
IUPAC名 |
2-(3-benzyl-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl)-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C27H23N3O3S/c1-17-12-13-20(14-18(17)2)28-23(31)16-29-24-21-10-6-7-11-22(21)34-25(24)26(32)30(27(29)33)15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,28,31) |
InChIキー |
ZCMWXYRXRNDLDW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)SC5=CC=CC=C53)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[4-(tert-butyl)phenyl][4-(1H-indol-4-yl)piperazino]methanone](/img/structure/B2566651.png)
![4-{[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]amino}phenol](/img/structure/B2566652.png)
![5-Chloro-3-fluoro-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine](/img/structure/B2566653.png)

![2-(2-(tert-butylamino)-2-oxoethyl)-N-isobutyl-4-isopentyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2566656.png)

![tert-butyl 4a-(aminomethyl)-octahydro-1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B2566660.png)
![2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-propylacetamide](/img/structure/B2566661.png)

